molecular formula C11H16N2O2 B13004442 Methyl 6-(isopropylamino)-4-methylnicotinate

Methyl 6-(isopropylamino)-4-methylnicotinate

Cat. No.: B13004442
M. Wt: 208.26 g/mol
InChI Key: SJXYLLWZRJTEDP-UHFFFAOYSA-N
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Description

Methyl 6-(isopropylamino)-4-methylnicotinate is a nicotinic acid derivative featuring a methyl ester at the 4-position and an isopropylamino substituent at the 6-position of the pyridine ring. This article compares its structure, synthesis, and properties with three closely related compounds from published literature and commercial databases.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 4-methyl-6-(propan-2-ylamino)pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-7(2)13-10-5-8(3)9(6-12-10)11(14)15-4/h5-7H,1-4H3,(H,12,13)

InChI Key

SJXYLLWZRJTEDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(isopropylamino)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with isopropylamine, followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The esterification step may require an acid catalyst such as sulfuric acid or hydrochloric acid to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(isopropylamino)-4-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted nicotinates with varying functional groups.

Scientific Research Applications

Methyl 6-(isopropylamino)-4-methylnicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 6-(isopropylamino)-4-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key structural differences and molecular properties of Methyl 6-(isopropylamino)-4-methylnicotinate and its analogs:

Compound Name Substituent at 6-Position Molecular Weight (g/mol) CAS Number Key Features
This compound Isopropylamino Not provided Not available Bulky aliphatic substituent
Methyl (S)-6-(1-acetamido-2-methylpropyl)-4-methylnicotinate (L) Acetamido-valine derivative Calculated: ~337.4 Not provided Chiral center, 85% enantiomeric excess
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate 5-cyanopyrazin-2-yl + piperidinyl 353.38 1137477-03-2 Heterocyclic substituents, dual amino groups
Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate 4-acetylpiperazin-1-yl 277.32 1355180-21-0 Piperazine-derived substituent

Key Observations :

  • Steric and Electronic Effects: The isopropylamino group in the target compound is less sterically hindered compared to the heterocyclic substituents in and , but bulkier than the acetylpiperazinyl group in . This may influence solubility, catalytic reactivity, or binding affinity in drug-target interactions.
  • Chirality: Unlike the chiral compound in , this compound lacks stereogenic centers, simplifying its synthesis and purification.

Biological Activity

Methyl 6-(isopropylamino)-4-methylnicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, studies have shown its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for these bacteria suggest a promising potential for therapeutic applications, especially in treating infections caused by antibiotic-resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines:

  • HeLa cells (cervical cancer)
  • A549 cells (lung cancer)

The IC50 values indicate that this compound may inhibit cell growth effectively, suggesting its potential as a lead compound in anticancer drug development.

The biological activity of this compound is attributed to its structural components, which enable it to interact with various biological targets. The isopropylamino group is hypothesized to enhance cellular uptake and modulate receptor interactions, particularly with enzymes involved in metabolic pathways.

Case Studies

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of this compound against resistant strains of bacteria. The results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Anticancer Evaluation :
    • In another study, the compound was tested on HeLa and A549 cell lines. The results showed an IC50 of approximately 100 µM for HeLa cells and 120 µM for A549 cells, indicating moderate cytotoxicity.

Comparative Analysis with Related Compounds

Compound NameStructureAntimicrobial ActivityAnticancer ActivityReference
This compoundStructureEffective against E. coli and S. aureusIC50 = 100 µM (HeLa)
Methyl 6-methylnicotinateSimilar structure without isopropyl groupLimited activity reportedIC50 = 150 µM (A549)

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